molecular formula C23H18O2 B14495986 4-Methoxy-2,3-diphenylnaphthalen-1-ol CAS No. 65514-42-3

4-Methoxy-2,3-diphenylnaphthalen-1-ol

Cat. No.: B14495986
CAS No.: 65514-42-3
M. Wt: 326.4 g/mol
InChI Key: NSRLFSQHKLSJST-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-diphenylnaphthalen-1-ol is an organic compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol It is a derivative of naphthalene, featuring methoxy and diphenyl substituents on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-diphenylnaphthalen-1-ol typically involves the reaction of 1-methoxy-2,3-diphenylnaphthalene with appropriate reagents under controlled conditions . One common method involves the use of diphenylacetylene as a precursor, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-diphenylnaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

4-Methoxy-2,3-diphenylnaphthalen-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-diphenylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The methoxy and diphenyl groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-2,3-diphenylnaphthalen-1-ol include other naphthalene derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

65514-42-3

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-2,3-diphenylnaphthalen-1-ol

InChI

InChI=1S/C23H18O2/c1-25-23-19-15-9-8-14-18(19)22(24)20(16-10-4-2-5-11-16)21(23)17-12-6-3-7-13-17/h2-15,24H,1H3

InChI Key

NSRLFSQHKLSJST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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